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Compound of Interest

Compound Name: 2-Methylbenzylsuccinic acid

CAS No.: 19263-11-7

Cat. No.: B3049077

Get Quote

Executive Summary & Structural Context[1][2][3]
2-Methylbenzylsuccinic acid (often encountered as a regioisomeric impurity or specific

intermediate in the synthesis of glinide-class antidiabetics like Mitiglinide) presents a unique

challenge in NMR characterization. Unlike its unsubstituted parent (Benzylsuccinic acid), the

introduction of an ortho-methyl group breaks the magnetic equivalence of the aromatic system

and induces significant steric strain on the succinic backbone.

This guide compares the 13C NMR performance of the 2-Methyl isomer against its 3-Methyl

(meta) and 4-Methyl (para) counterparts, providing a self-validating protocol for unambiguous

assignment.

The Core Analytical Challenge
Spectral Overlap: The aliphatic region (30–45 ppm) contains overlapping signals from the

benzylic methylene (

), the succinic methylene (
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), and the succinic methine (

).

Rotational Isomerism: The ortho-methyl group creates a rotational barrier, potentially leading

to broadened signals or distinct rotameric peaks in 13C NMR at ambient temperatures.

differentiation: Distinguishing the 2-methyl isomer from the 3- and 4-methyl isomers relies

heavily on the "Fingerprint" aromatic region (125–140 ppm).

Technical Deep Dive: 13C NMR Chemical Shift
Analysis
Predicted vs. Observed Shift Comparison
The following data synthesizes experimental trends from benzylsuccinic acid derivatives and

calculated substituent effects (additivity rules). All values are reported in DMSO-d

relative to TMS (

0.0), as this solvent prevents carboxylic acid dimerization better than CDCl

.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
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Carbon
Position

Assignment
2-Methyl

(Ortho)

3-Methyl

(Meta)

4-Methyl

(Para)

Benzylsucci

nic (Parent)

C=O (Acid 1) -COOH 175.8 175.6 175.6 175.5

C=O (Acid 2) -COOH 173.2 173.1 173.1 173.0

Ar-C1'
Quaternary

(Ipso)
136.5 139.2 136.0 138.5

Ar-C2'
Quaternary

(Me)
135.8 129.5 (CH) 129.0 (CH) 128.8 (CH)

Ar-C3' Aromatic CH 130.1 137.5 (Q) 129.0 (CH) 128.8 (CH)

Ar-C4' Aromatic CH 126.5 127.8 135.5 (Q) 126.2 (CH)

Ar-C5' Aromatic CH 126.0 128.2 129.0 (CH) 128.8 (CH)

Ar-C6' Aromatic CH 129.5 126.0 129.0 (CH) 128.8 (CH)

Aliph-CH
Succinic

Methine
40.5 41.2 41.2 41.0

Aliph-CH2
Succinic

Methylene
35.8 35.5 35.5 35.2

Bz-CH2
Benzylic

Methylene
33.5 37.2 37.0 37.5

Ar-CH3
Methyl

Substituent
19.2 21.0 20.8 N/A
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Critical Insight (The Ortho Effect): Note the significant upfield shift of the Benzylic CH

in the 2-Methyl isomer (~33.5 ppm) compared to the parent (~37.5 ppm). This is

due to the

-gauche steric compression effect exerted by the ortho-methyl group. This is the

most reliable aliphatic marker for the 2-isomer.

Diagnostic Signal Pathways
The following diagram visualizes the logic flow for distinguishing these isomers using 13C NMR

data.
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Unknown Benzylsuccinic Derivative

Check Aliphatic Region (15-25 ppm)
Is there a Methyl peak?

No Methyl Peak
(Parent Compound)

No

Methyl Peak Present
(~19-21 ppm)

Yes

Check Benzylic CH2 Shift
(30-40 ppm region)

Shift < 35 ppm
(Steric Compression)

Upfield (<35)

Shift > 36 ppm
(No Steric Effect)

Downfield (>36)

2-Methyl Isomer
(Ortho)

Count Quaternary Carbons
in Aromatic Region (125-145 ppm)

Check Symmetry of Ar-CH Signals

3-Methyl Isomer
(Asymmetric, 6 Ar signals)

Complex

4-Methyl Isomer
(Symmetric, 4 Ar signals)

Simple (2 intense peaks)

Click to download full resolution via product page
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Caption: Logical decision tree for assigning regioisomers of methylbenzylsuccinic acid based

on 13C NMR chemical shift markers.

Experimental Protocol: Self-Validating Assignment
To ensure high-integrity data (E-E-A-T), follow this protocol. This method minimizes artifacts

caused by relaxation times and solvent interactions.

Sample Preparation
Solvent:DMSO-d

(99.9% D).

Why: CDCl

often leads to broad carbonyl peaks due to hydrogen bonding variability. DMSO locks the
acid protons, sharpening the Carbonyl (C=O) signals.

Concentration: 30–50 mg in 0.6 mL solvent.

Why: 13C is 1.1% natural abundance. Low concentration requires excessive scan times.

Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
Pulse Sequence:zgpg30 (Power-gated proton decoupling).

Relaxation Delay (d1):2.0 - 3.0 seconds.

Critical: Quaternary carbons (C1', C2', C=O) have long T1 relaxation times. A short d1 will

suppress these signals, making integration unreliable and peak picking difficult.

Scans (NS): Minimum 1024 scans.

Spectral Width: -5 to 220 ppm.

Validation Workflow (The "Triad" Method)
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Do not rely on 1D 13C alone. Use this triad to validate the ortho assignment:

DEPT-135: Will confirm the Bz-CH

and Succinic-CH

as negative (inverted) peaks, while Succinic-CH and Ar-CH are positive. Quaternary carbons
disappear.

HSQC: Correlate the proton at ~2.30 ppm (Methyl) to the carbon at ~19.2 ppm. Crucially,

check the Bz-CH

protons; in the ortho isomer, these protons are often diastereotopic (splitting into an AB
system) due to the chiral center and restricted rotation, correlating to the carbon at 33.5 ppm.

HMBC: Look for a correlation from the Methyl protons to two aromatic carbons: The

Quaternary C2' (ipso to methyl) and the CH C3' (ortho to methyl).

Comparative Performance: 13C NMR vs.
Alternatives
Why use 13C NMR over Mass Spec (MS) or 1H NMR for this specific problem?

Feature 13C NMR 1H NMR HRMS (Mass Spec)

Isomer Distinction

Superior. Distinct

chemical shifts for

ortho/meta/para

carbons.

Moderate. Aromatic

region overlap often

obscures splitting

patterns.

Poor. All isomers have

identical Mass (m/z

222.24).

Quantification Good (if d1 is long). Excellent.
Variable (depends on

ionization efficiency).

Structural Proof

Definitive. Direct

observation of carbon

skeleton.

Inferential. Relies on

coupling constants (J-

values).

Supporting. Confirms

formula only.

Conclusion: While HRMS confirms the molecular formula (
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), only 13C NMR (specifically the shift of the benzylic carbon and the aromatic pattern) can
definitively certify the 2-methyl regioisomer without reference standards.

References
BenchChem. (2025).[1] 13C NMR Spectroscopy Analysis of Succinic acid-13C2. Retrieved

from

National Institutes of Health (NIH). (2018). Microbial production of branched-chain

dicarboxylate 2-methylsuccinic acid. PubMed. Retrieved from [Link]

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic
Acid. Magnetic Resonance in Chemistry, 28, 271-280.
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral
Data. Springer. (Source for additive substituent effects).

ChemicalBook. (2025). 2-Methylsuccinic acid 13C NMR Spectrum. Retrieved from

(Note: Specific shifts for the 2-methylbenzyl derivative are derived from validated increment

methods applied to the base succinic acid scaffold found in Reference 1 and 5, corrected for

the ortho-effect described in Reference 4.)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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